Cas no 6640-55-7 (2-methyl-1,2,3,4-tetrahydroquinoxaline)

2-methyl-1,2,3,4-tetrahydroquinoxaline structure
6640-55-7 structure
Product Name:2-methyl-1,2,3,4-tetrahydroquinoxaline
CAS No:6640-55-7
MF:C9H12N2
MW:148.204981803894
MDL:MFCD19216510
CID:521602
PubChem ID:241514
Update Time:2025-04-23

2-methyl-1,2,3,4-tetrahydroquinoxaline Chemical and Physical Properties

Names and Identifiers

    • Quinoxaline,1,2,3,4-tetrahydro-2-methyl-
    • 2-Methyl-1,2,3,4-tetrahydroquinoxaline
    • AKOS006352058
    • DB-126695
    • PFGRBAYSEQEFQN-UHFFFAOYSA-N
    • NSC-48966
    • (2R)-2-methyl-1,2,3,4-tetrahydroquinoxaline
    • E84958
    • NSC48966
    • Z1203731025
    • BS-45752
    • 6640-55-7
    • 3-methyl-1,2,3,4-tetrahydroquinoxaline
    • EN300-95687
    • 2-methyltetrahydroquinoxaline
    • SB46907
    • SCHEMBL2723593
    • F0278-0015
    • 2-Methyl-1,2,3,4-tetrahydroquinoxaline, 97%
    • 1,2,3,4-Tetrahydro-2-methylquinoxaline
    • MFCD19216510
    • 2-methyl-1,2,3,4-tetrahydroquinoxaline
    • MDL: MFCD19216510
    • Inchi: 1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3
    • InChI Key: PFGRBAYSEQEFQN-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2NCC1C

Computed Properties

  • Exact Mass: 148.100048391g/mol
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • Melting Point: 64-69 °C

2-methyl-1,2,3,4-tetrahydroquinoxaline Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:2-8°C

2-methyl-1,2,3,4-tetrahydroquinoxaline Pricemore >>

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2-methyl-1,2,3,4-tetrahydroquinoxaline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6640-55-7)2-methyl-1,2,3,4-tetrahydroquinoxaline
Order Number:A1046290
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:22
Price ($):561.0
Email:sales@amadischem.com

2-methyl-1,2,3,4-tetrahydroquinoxaline Related Literature

Additional information on 2-methyl-1,2,3,4-tetrahydroquinoxaline

Quinoxaline, 1,2,3,4-Tetrahydro-2-Methyl: A Comprehensive Overview

Quinoxaline, also known as1,2,3,4-tetrahydro-2-methylquinoxaline, is a heterocyclic aromatic compound belonging to the quinoline family. Its structure features a bicyclic system with two nitrogen atoms in a six-membered ring and a four-membered ring fused to it. This unique structural arrangement makes Quinoxaline a subject of interest in various fields, including pharmaceuticals, materials science, and organic chemistry.

The compound is characterized by its CAS registry numberCAS No 6640-55-7, which serves as a unique identifier in chemical databases. This number is crucial for researchers and industries to reference the compound accurately in their studies and applications.

Recent advancements in organic synthesis have facilitated the development of efficient methods to synthesize Quinoxaline. These methods often involve the use of transition metals, such as palladium or nickel, to catalyze coupling reactions that yield high purity products. For instance, theNi-Catalyzed annulationof o-phenylenediamine derivatives has emerged as a promising approach for synthesizing Quinoxaline-based compounds with excellent regioselectivity and stereoselectivity.

In terms of biological activity, Quinoxaline has shown potential in several therapeutic areas. Studies have demonstrated itsantimicrobialproperties, making it a candidate for the development of new antibiotics. Additionally, research into itsanti-inflammatoryandcancer chemotherapeuticpotential has yielded encouraging results, particularly in targeting specific signaling pathways involved in tumor growth and metastasis.

One of the most exciting developments in the field is the application ofQuinoxalinein the design ofkinase inhibitors. These inhibitors are critical in treating various diseases, including cancer and inflammatory disorders. The structural flexibility of Quinoxaline allows for the introduction of diverse substituents that can modulate kinase activity with high specificity.

Furthermore, Quinoxaline has been explored as a scaffold forcannabinoid receptor agonists. The compound's ability to interact with the endocannabinoid system offers potential in treating conditions such as pain, inflammation, and neurodegenerative diseases. Preclinical studies have shown that Quinoxaline-derived compounds can exhibitCB2 receptor selectivity, which is desirable for minimizing psychoactive effects.

The development of Quinoxaline-based drugs has also benefited from advanced computational techniques, such asmolecular dockingandQSAR (Quantitative Structure-Activity Relationship)analysis. These tools enable researchers to predict the biological activity of derivatives and design compounds with enhanced efficacy and reduced toxicity.

In summary, Quinoxaline, with its CAS No 6640-55-7, is a versatile compound that continues to attract attention in both academic and industrial settings. Its structural diversity, combined with its demonstrated biological activities, positions it as a valuable tool in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6640-55-7)2-methyl-1,2,3,4-tetrahydroquinoxaline
A1046290
Purity:99%
Quantity:5g
Price ($):561.0
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